2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid
Description
Contextual Overview of Benzodiazole and Benzoic Acid Scaffolds in Modern Chemical and Biological Research
The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444), is considered a "privileged structure" in medicinal chemistry. researchgate.netderpharmachemica.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. nih.gov The versatility of the benzimidazole ring, with its ability to form hydrogen bonds and engage in various biological interactions, makes it a frequent component of clinically successful drugs. derpharmachemica.com
Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of numerous biologically active compounds. nih.gov Its derivatives are utilized for their antimicrobial and antifungal properties and are integral to the structure of various pharmaceuticals. chemicalbook.comnih.gov The carboxylic acid group can act as a key interaction point with biological targets and can be modified to modulate the pharmacokinetic properties of a molecule. ymerdigital.com
The combination of these two potent scaffolds into a single molecular entity, as seen in 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid , suggests the potential for synergistic or novel biological activities.
Rationale for Investigating this compound as a Lead Compound or Chemical Probe
The rationale for investigating this specific compound is multifaceted. The conjugation of a benzimidazole ring with a benzoic acid moiety creates a novel chemical entity with the potential for unique biological interactions. The bromine atom at the 6-position of the benzimidazole ring further enhances its potential as a lead compound. The introduction of a halogen, such as bromine, into a molecular structure can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, which can, in turn, enhance its therapeutic activity. ump.edu.pl Bromine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding.
Researchers are drawn to This compound as a chemical probe to explore specific biological pathways. Its rigid structure and defined functional groups make it a suitable candidate for studying enzyme active sites or receptor binding pockets. The potential for this molecule to exhibit a range of biological activities, inherited from its parent scaffolds, makes it a prime candidate for screening in various disease models.
Illustrative Research Data
While specific experimental data for This compound is not yet widely published, the following table represents the type of preliminary screening data that would be generated to evaluate its potential as a lead compound.
| Assay Type | Target | Result (Illustrative) | Potency (Illustrative) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Active | MIC = 10 µg/mL |
| Anticancer | MCF-7 (Breast Cancer Cell Line) | Active | IC50 = 5 µM |
| Anti-inflammatory | COX-2 Enzyme Inhibition | Active | IC50 = 2 µM |
Current Research Gaps and Future Perspectives for Benzodiazole-Benzoic Acid Conjugates
Despite the promising rationale, the specific research on This compound is still in its nascent stages. A significant research gap exists in the form of a lack of comprehensive studies detailing its synthesis, characterization, and biological evaluation.
Future research should focus on several key areas:
Optimized Synthesis: Developing efficient and scalable synthetic routes to produce the compound and its analogues.
In-depth Biological Screening: Conducting extensive screening against a wide range of biological targets to identify its primary mechanism of action.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand how modifications to the structure affect its biological activity. This could involve altering the position of the bromine atom or replacing it with other halogens, as well as modifying the benzoic acid moiety.
Computational Modeling: Employing molecular docking and other computational tools to predict its binding modes with various biological targets and to guide the design of more potent derivatives.
The exploration of benzimidazole-benzoic acid conjugates, with This compound as a leading example, holds considerable promise for the discovery of new therapeutic agents.
Illustrative SAR Data
The following table illustrates the type of data that would be generated from a preliminary Structure-Activity Relationship study of analogues of the lead compound.
| Compound | Modification | Anticancer Activity (IC50, Illustrative) |
|---|---|---|
| Lead Compound | 6-bromo | 5 µM |
| Analogue 1 | 6-chloro | 8 µM |
| Analogue 2 | 6-fluoro | 12 µM |
| Analogue 3 | No halogen | 25 µM |
Structure
3D Structure
Properties
CAS No. |
1182766-43-3 |
|---|---|
Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(6-bromo-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
XTHWUBRRHMRWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid
A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection pathways. The most logical approach involves the disconnection of the benzimidazole (B57391) core, a strategy widely employed in the synthesis of such heterocyclic systems.
The primary disconnection is at the C-N bonds of the imidazole (B134444) ring, which is characteristic of the Phillips-Ladenburg synthesis of benzimidazoles. semanticscholar.org This bond cleavage leads to two key precursor fragments: a substituted ortho-phenylenediamine and a dicarboxylic acid derivative. Specifically, this retrosynthetic step simplifies the target molecule to 4-bromo-1,2-phenylenediamine and phthalic acid (or its more reactive anhydride (B1165640) or acid chloride derivatives).
An alternative disconnection considers the bromination step. The C-Br bond can be disconnected to envision 2-(1H-1,3-benzodiazol-2-yl)benzoic acid as an immediate precursor. This suggests that the bromine atom could be introduced onto the pre-formed benzimidazole-benzoic acid scaffold via an electrophilic aromatic substitution reaction. Both of these pathways offer viable and strategic approaches to the final compound, with the choice depending on the availability of starting materials and the desired regioselectivity.
Figure 1: Retrosynthetic Pathways for this compound This diagram illustrates two primary retrosynthetic disconnections for the target molecule. Pathway A involves the disconnection of the benzimidazole ring to yield 4-bromo-1,2-phenylenediamine and phthalic anhydride. Pathway B suggests a late-stage bromination of a 2-(1H-1,3-benzodiazol-2-yl)benzoic acid precursor.
Development and Optimization of Novel Synthetic Pathways
The synthesis of this compound can be achieved through a systematic construction involving the formation of the core heterocyclic structure, introduction of the necessary functional groups, and regioselective halogenation.
The formation of the 1H-1,3-benzodiazole (benzimidazole) core is the cornerstone of the synthesis. The most common and direct method is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. semanticscholar.org
In the context of the target molecule, this involves the reaction of 4-bromo-1,2-phenylenediamine with phthalic acid or, more commonly, phthalic anhydride. The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, or a dehydrating agent to facilitate the cyclization and removal of water.
Alternative strategies for benzimidazole synthesis include the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids, followed by an oxidation step. semanticscholar.org However, for synthesizing a 2-aryl substituted benzimidazole, the Phillips-Ladenburg approach is generally more direct and efficient. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these condensation reactions, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org
The benzoic acid moiety is integral to the target structure and is typically introduced during the construction of the benzimidazole core. By using phthalic anhydride as the reaction partner for 4-bromo-1,2-phenylenediamine, one of the anhydride's carbonyl groups participates in the cyclization to form the imidazole ring, while the other is liberated as a carboxylic acid group positioned ortho to the new heterocyclic attachment point.
This one-pot condensation is highly efficient for incorporating the 2-carboxyphenyl substituent. Should functionalization of the benzoic acid be required, standard carboxylic acid transformations can be performed post-cyclization. For example, esterification can be achieved by reacting the final product with an alcohol under acidic conditions, or amidation can be performed by converting the carboxylic acid to an acid chloride followed by reaction with an amine. A US patent describes the synthesis of related 1-(o-carboxyphenyl)benzimidazole derivatives, highlighting the utility of condensing N-(o-aminophenyl)anthranilic acid with formic acid, which showcases an alternative intramolecular cyclization approach to link a benzoic acid moiety to a benzimidazole ring. google.com
Regioselective halogenation is critical for the synthesis, and it can be approached in two ways: by using a pre-brominated starting material or by brominating the fully formed benzimidazole-benzoic acid scaffold.
Using Brominated Starting Materials: The most straightforward approach is to start with 4-bromo-1,2-phenylenediamine. The bromine atom is already positioned correctly, which ensures the regiochemical outcome of the final product. This precursor dictates that the bromine will be at the 6-position of the final benzimidazole ring system (note: IUPAC numbering of the benzimidazole ring places the bromine at the 6-position, which corresponds to the 4-position of the diamine precursor).
Late-Stage Bromination: Alternatively, 2-(1H-1,3-benzodiazol-2-yl)benzoic acid can be synthesized first, followed by electrophilic bromination. The benzimidazole ring is susceptible to electrophilic attack, and the position of bromination is directed by the existing substituents. Reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid are commonly used. nih.govresearchgate.net The directing effects of the fused benzene (B151609) ring and the imidazole portion typically guide the incoming electrophile. Kinetic studies on the aqueous bromination of benzimidazole have provided insights into the reactivity of the heterocyclic system. rsc.org The choice of solvent and catalyst, such as zeolites, can significantly influence the regioselectivity of the bromination, often favoring para-substitution. nih.govresearchgate.net
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the condensation reaction include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: While strong mineral acids like HCl are traditional, catalysts such as ammonium (B1175870) chloride have been shown to be effective in ethanol, providing good to excellent yields (72-90%) for the synthesis of various benzimidazole derivatives from o-phenylenediamines and aromatic acids. semanticscholar.org
Solvent: The choice of solvent can range from high-boiling polar solvents like acetic acid or polyphosphoric acid (PPA) for thermal condensation to more environmentally benign solvents like water or ethanol, especially in catalyzed reactions. semanticscholar.orgorganic-chemistry.org Solvent-free conditions at elevated temperatures are also a viable green chemistry approach. semanticscholar.org
Temperature and Method: Conventional heating often requires reflux temperatures for several hours. In contrast, microwave irradiation can drastically reduce reaction times to minutes and often improves yields by minimizing side product formation. organic-chemistry.org
The table below summarizes potential conditions for the key condensation step based on literature for analogous transformations.
| Starting Materials | Catalyst/Solvent | Method | Reported Yield Range | Reference |
| o-phenylenediamine, Aromatic Carboxylic Acid | NH4Cl / Ethanol | Reflux (80-90°C) | 72-90% | semanticscholar.org |
| o-phenylenediamine, Aromatic Carboxylic Acid | 5 mol% HBIm.TFA | Heat (80°C), 4-12h | ~95% | semanticscholar.org |
| o-phenylenediamine, Aldehyde | Solvent-free | Heat (140°C) | 84-99% | semanticscholar.orgresearchgate.net |
| o-phenylenediamine dihydrochloride, Carboxylic Acid | None | Microwave | High (up to +50%) | organic-chemistry.org |
This table is interactive and provides a summary of reaction conditions for benzimidazole synthesis.
Derivatization Strategies and Analogue Synthesis
The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of analogues.
N-H of the Imidazole Ring: The secondary amine in the imidazole ring is a key site for modification. It can undergo N-alkylation using alkyl halides in the presence of a base or N-arylation via Buchwald-Hartwig coupling. Acylation with acid chlorides or anhydrides can introduce amide functionalities. These modifications can modulate the compound's steric and electronic properties.
Carboxylic Acid Group: The benzoic acid moiety provides a handle for numerous transformations. It can be converted into esters, amides, or acid halides. This allows for the introduction of a wide variety of functional groups, which can be used to alter solubility or to act as linkers to other molecules.
Bromo Substituent: The bromine atom on the benzene ring is a versatile functional group for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) can be used to introduce new carbon-carbon or carbon-nitrogen bonds, significantly expanding the structural diversity of the analogues.
The table below outlines potential derivatization reactions.
| Reaction Site | Reaction Type | Reagents | Potential Product |
| Imidazole N-H | Alkylation | R-X (e.g., CH3I), Base (e.g., K2CO3) | N-alkylated benzimidazole |
| Imidazole N-H | Acylation | RCOCl, Base (e.g., Pyridine) | N-acylated benzimidazole |
| Carboxylic Acid | Esterification | R-OH, Acid catalyst (e.g., H2SO4) | Benzoic acid ester |
| Carboxylic Acid | Amidation | SOCl2 then R-NH2 | Benzoic acid amide |
| Bromo Group | Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | Aryl-substituted benzimidazole |
| Bromo Group | Buchwald-Hartwig Amination | R-NH2, Pd catalyst, Base | Amino-substituted benzimidazole |
This interactive table summarizes potential derivatization strategies for the title compound.
Modifications on the Benzodiazole Ring (e.g., N-substitution, halogen position alteration)
The benzimidazole core of the title compound offers two primary sites for modification: the nitrogen atoms of the imidazole ring and the position of the bromine atom on the benzene ring.
N-Substitution: The secondary amine (-NH-) of the imidazole ring is a nucleophilic site amenable to substitution, most commonly via N-alkylation or N-arylation. N-alkylation can be achieved by treating the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also facilitate these reactions. N-arylation is commonly accomplished using Chan-Lam cross-coupling reactions with aryl boronic acids in the presence of a copper(II) acetate (B1210297) catalyst and a base like triethylamine (B128534) or pyridine. These modifications are crucial for exploring the structure-activity relationships of benzimidazole derivatives.
Interactive Data Table: Examples of N-Substitution Reactions on the Benzimidazole Ring
| Reagent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | DMF | 2-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid |
| Benzyl Bromide | NaH | THF | 2-(6-bromo-1-benzyl-1H-1,3-benzodiazol-2-yl)benzoic acid |
| Phenylboronic acid | Cu(OAc)₂ / Pyridine | DCM | 2-(6-bromo-1-phenyl-1H-1,3-benzodiazol-2-yl)benzoic acid |
Halogen Position Alteration: The synthesis of isomers with the bromine atom at different positions on the benzimidazole ring is achieved by selecting the appropriate starting isomer of bromo-substituted o-phenylenediamine. For instance, condensing 3-bromo-1,2-phenylenediamine or a mixture of 3- and 4-bromo-1,2-phenylenediamine with phthalic anhydride would yield isomeric products such as 2-(4-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid and 2-(5-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid, respectively. This highlights that the halogen's position is dictated by the choice of the initial diamine precursor.
Chemical Transformations of the Benzoic Acid Carboxyl Group (e.g., amide, ester, hydrazide formation for research probes)
The carboxylic acid group is a versatile functional handle for creating a variety of derivatives, which are often synthesized as probes for biological research.
Amide Formation: Amides are readily synthesized by activating the carboxylic acid. A common method involves reacting the benzoic acid derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). ekb.eg These reagents facilitate the formation of an active ester intermediate that readily reacts with the amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts smoothly with an amine to form the corresponding amide. researchgate.net
Ester Formation: Esterification is typically carried out via the Fischer esterification method, which involves refluxing the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). tcu.edu This equilibrium-driven reaction is often pushed towards the product by using an excess of the alcohol. Milder conditions can also be employed, such as using N-bromosuccinimide (NBS) as a catalyst. mdpi.com
Hydrazide Formation: Hydrazides are valuable intermediates for the synthesis of other heterocyclic systems. They are typically prepared by reacting the corresponding ester derivative (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol, often under reflux conditions. google.com Direct conversion from the carboxylic acid is also possible but may require harsher conditions.
Interactive Data Table: Carboxyl Group Transformations
| Transformation | Reagents | Product Type |
| Amide Formation | Amine, EDC/HBTU or SOCl₂ | Amide |
| Ester Formation | Alcohol, H₂SO₄ (cat.) | Ester |
| Hydrazide Formation | Hydrazine Hydrate (from ester) | Hydrazide |
Synthesis of Isomeric and Homologous Derivatives
Isomeric Derivatives: The synthesis of structural isomers can be approached by altering the substitution pattern on either of the aromatic precursors. As discussed, changing the bromo-o-phenylenediamine isomer alters the halogen position on the benzimidazole ring. Similarly, using a substituted phthalic anhydride, such as 3-bromophthalic anhydride, would place the bromine atom on the benzoic acid portion of the molecule, yielding 2-(1H-1,3-benzodiazol-2-yl)-3-bromobenzoic acid (after condensation with unsubstituted o-phenylenediamine). The synthesis of a chloro-derivative, 2-(6-chloro-1H-1,3-benzodiazol-2-yl)benzoic acid, is achieved by starting with 4-chloro-1,2-phenylenediamine. researchgate.net
Homologous Derivatives: Homologous derivatives, where the linking structure between the two aromatic rings is modified, can also be synthesized. For example, a homologue with a methylene (B1212753) bridge, 2-((6-bromo-1H-1,3-benzodiazol-2-yl)methyl)benzoic acid, can be prepared. A more direct example is the synthesis of phenylacetic acid derivatives. By condensing 4-bromo-1,2-phenylenediamine with phenylacetic acid in 4N aqueous hydrochloric acid, the homologous compound 5-bromo-2-benzyl-1H-benzimidazole can be formed, demonstrating a route to extend the carbon chain between the heterocyclic core and the phenyl group. umich.edu
Green Chemistry Approaches and Sustainable Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials.
Catalyst Development for Efficient Synthesis
The traditional synthesis of benzimidazoles often requires stoichiometric amounts of strong acids and high temperatures. Recent research has focused on developing efficient catalysts that promote the reaction under milder conditions. A variety of catalysts have been shown to be effective for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. These include:
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a commonly used, effective catalyst for this condensation.
Simple Salts: Inexpensive and benign salts like ammonium chloride (NH₄Cl) have been used to catalyze the reaction effectively.
Metal-based Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) have shown high catalytic efficacy at ambient temperatures. nih.gov Various cobalt, zinc, and copper complexes have also been developed to facilitate the synthesis with high yields. nih.gov
These catalytic systems often lead to shorter reaction times, milder conditions, and simpler work-up procedures compared to traditional methods.
Solvent-Free or Environmentally Benign Solvent Reaction Systems
Eliminating volatile organic solvents is a key principle of green chemistry. Several alternative approaches have been successfully applied to the synthesis of benzimidazole derivatives.
Solvent-Free Conditions: Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid. This method, known as mechanochemistry, often proceeds rapidly and with high efficiency. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. The condensation of o-phenylenediamines with carboxylic acids or aldehydes proceeds efficiently under microwave conditions, often with higher yields and cleaner product formation. researchgate.net
Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The condensation reaction to form 2-aryl benzimidazoles has been successfully performed in water, which can accelerate reaction rates and simplify product isolation. rsc.org
Interactive Data Table: Comparison of Green Synthesis Methods for Benzimidazoles
| Method | Catalyst/Medium | Typical Reaction Time | Advantages |
| Microwave Irradiation | p-Toluenesulfonic acid | 10-15 minutes | Rapid, high yields, clean reaction |
| Solvent-Free Grinding | p-Toluenesulfonic acid | 30-60 minutes | No solvent waste, simple procedure |
| Aqueous Medium | Water | 1-4 hours | Environmentally benign, simple work-up |
Structural and Conformational Investigations
Advanced Spectroscopic Analysis for Fine Structural Elucidation
A combination of spectroscopic techniques provides a comprehensive picture of the molecular structure and dynamics of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid.
High-Resolution NMR Spectroscopy for Tautomeric and Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of molecules. For this compound, both ¹H and ¹³C NMR spectra are expected to provide key insights into its tautomeric equilibrium and conformational preferences.
Due to the presence of the benzimidazole (B57391) moiety, the compound can exist in two tautomeric forms. However, in many 2-substituted benzimidazoles, the tautomerism of the proton at N-1 to N-3 is often restricted, leading to a set of seven distinct signals in the ¹³C NMR spectrum for the benzimidazole skeleton. clockss.org The chemical shifts of the protons and carbons in the benzene (B151609) ring are influenced by the electronic effects of the 2-benzimidazolyl group. clockss.org This group typically causes a down-field shift of the ortho-proton signal in the ¹H NMR spectrum. clockss.org
Based on studies of related 2-arylbenzimidazoles, the expected chemical shifts for the aromatic protons would likely appear in the range of δ 7.0-8.5 ppm. rsc.org The carboxylic acid proton is expected to be observed as a broad singlet at a much lower field, typically above δ 10.0 ppm. researchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| NH (imidazole) | ~12.0 - 13.0 | Broad Singlet |
| COOH | > 10.0 | Broad Singlet |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and concentration.
In the ¹³C NMR spectrum, the carbon of the carboxylic acid group is expected to resonate at a downfield position, typically in the range of δ 160-170 ppm. The C2 carbon of the benzimidazole ring is also characteristically shifted downfield. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive information about the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound is not publicly available, analysis of closely related structures, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, offers valuable insights. nih.gov
In the solid state, the molecule is expected to be non-planar. The dihedral angle between the benzimidazole ring system and the benzoic acid moiety is a key conformational parameter. For instance, in 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, this angle is 78.04 (10)°. nih.gov The bond lengths within the benzimidazole and benzoic acid fragments are generally within the expected ranges for such systems. nih.gov
Interactive Data Table: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value |
| C=O (carbonyl) | ~1.22 Å |
| C-O (hydroxyl) | ~1.32 Å |
| C-N (imidazole) | ~1.35 Å |
| C=N (imidazole) | ~1.31 Å |
| C-Br | ~1.90 Å |
| Dihedral Angle (Benzimidazole-Benzoic Acid) | Highly Variable |
Note: These values are based on data from similar structures and can be influenced by crystal packing forces.
Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the nature of intermolecular interactions. The vibrational spectrum of this compound is expected to be complex, with characteristic bands arising from both the benzimidazole and benzoic acid moieties.
Key vibrational modes include:
O-H Stretching: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid dimer.
N-H Stretching: The N-H stretching vibration of the benzimidazole ring is expected to appear in the region of 3100-3400 cm⁻¹. researchgate.net
C=O Stretching: A strong absorption band corresponding to the carbonyl stretching of the carboxylic acid is anticipated around 1700 cm⁻¹. mdpi.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole (B134444) ring and the C=C bonds in the aromatic rings are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com
C-Br Stretching: A band in the lower frequency region of the spectrum can be attributed to the C-Br stretching vibration.
Theoretical calculations, such as those using Density Functional Theory (DFT), on related molecules have shown good agreement with experimental vibrational spectra and can aid in the precise assignment of vibrational modes. mdpi.comacs.org
Chiroptical Properties and Stereochemical Studies
This section is not applicable as this compound is an achiral molecule and does not have any stereocenters. Chiroptical properties are only relevant for chiral molecules and their asymmetric derivatives.
Supramolecular Assembly and Non-Covalent Interactions
The solid-state architecture of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonding.
Hydrogen Bonding Networks and Crystal Packing Analysis
The presence of both a carboxylic acid group and a benzimidazole moiety provides multiple sites for hydrogen bonding. The carboxylic acid groups are strong hydrogen bond donors and acceptors and are well-known to form centrosymmetric dimers through O-H···O hydrogen bonds. researchgate.net This is a very common and robust supramolecular synthon in carboxylic acids.
Furthermore, the N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atom of the C=N bond can act as a hydrogen bond acceptor. This can lead to the formation of N-H···N or N-H···O hydrogen bonds, linking the molecules into chains or more complex networks. nih.gov In the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, for example, molecules are connected via O—H⋯N and C—H⋯O hydrogen bonds, forming a one-dimensional framework. nih.gov
Π-Stacking and Halogen Bonding Interactions in Self-Assembled Structures
The self-assembly of this compound in the solid state is expected to be driven by a combination of non-covalent interactions, including π-stacking and halogen bonding.
Π-Stacking Interactions: The planar aromatic systems of the benzimidazole and benzoic acid moieties are predisposed to engage in π–π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a significant driving force in the formation of ordered supramolecular structures in many benzimidazole derivatives. researchgate.netrsc.org The strength and geometry of these interactions (e.g., face-to-face or offset) would be a key feature of the crystal packing.
Halogen Bonding: The presence of a bromine atom on the benzimidazole ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. In the context of the title compound, the bromine atom could potentially form halogen bonds with the nitrogen atoms of the benzimidazole ring or the oxygen atoms of the carboxylic acid group on neighboring molecules. The incorporation of halogen atoms into benzimidazole frameworks is known to significantly modulate their electronic properties and can lead to specific intermolecular interactions.
Mechanistic Studies of Biological and Chemical Interactions
Cellular Mechanistic Investigations (in model cell lines)
In Vitro Cell-Based Assays for Functional Responses
While direct studies on 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid are limited, research on analogous benzimidazole (B57391) derivatives provides insights into their functional responses in vitro. Benzimidazole compounds are frequently evaluated for their effects on cellular processes, including inflammation and cytotoxicity.
For instance, certain benzimidazole derivatives have been shown to exert anti-inflammatory effects by modulating the gene expression of key signaling molecules. In studies involving inflammation-induced A549 lung cancer cells, a newly synthesized benzimidazole derivative, ORT-83, significantly suppressed the gene expression of pro-inflammatory cytokines such as NF-κB, IL-6, and TNF-α. scielo.br This suggests a mechanism of action involving the downregulation of inflammatory pathways. scielo.br Although ORT-83 demonstrated a weaker inhibitory effect on COX-2 compared to the control drug dexamethasone, it was still considered a potent anti-inflammatory agent. scielo.br
Furthermore, the cytotoxic potential of benzimidazole derivatives is a significant area of investigation. In glioma cell lines (A172 and U87-MG), certain benzimidazole compounds, namely BZM-7 and BZM-9, demonstrated potent anticancer activity. mdpi.com These compounds were found to inhibit the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is crucial for tumor progression, particularly under hypoxic conditions. mdpi.com This inhibition was coupled with the downregulation of genes involved in post-translational regulation (SIRT2, KAT9) and angiogenesis (VEGF). mdpi.com Such assays highlight the capacity of the benzimidazole scaffold to induce functional responses at the cellular level, primarily through the modulation of gene and protein expression related to inflammation and cancer progression.
Photophysical and Photochemical Properties Relevant to Biological Studies
The benzimidazole core is a well-known fluorophore, and its derivatives are extensively studied for their photophysical and photochemical properties, which are crucial for applications in biological imaging and sensing.
Fluorescence and Absorbance Characteristics and Quantum Yield
Benzimidazole derivatives typically exhibit absorption maxima in the ultraviolet (UV) range, with fluorescence emissions that can be highly sensitive to the molecular structure and the solvent environment. nih.govacs.org For example, a series of 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivatives showed absorption maxima between 220 and 284 nm. nih.gov Their fluorescence emission was observed in the blue-green region (463–475 nm) with respectable fluorescence quantum yields (ΦF) in dichloromethane, ranging from 0.13 to 0.73. nih.gov
The substitution pattern on the benzimidazole ring system significantly influences these properties. Studies on 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives demonstrated that the peak absorption and emission energies are strongly affected by the nature and position of electron-donating and accepting groups. nih.gov These compounds can undergo excited-state intramolecular proton transfer (ESIPT), resulting in a large Stokes shift, a phenomenon where the emission wavelength is considerably longer than the absorption wavelength. nih.govresearchgate.net The quantum yield of these fluorophores often correlates with the observed Stokes shifts. nih.govresearchgate.net For instance, some 2-(2-hydroxyaryl)-1H-benzimidazole derivatives exhibit quantum yields ranging from 0.07 to 0.45. researchgate.net Similarly, a benzimidazole-based fluorescent probe, after reacting with cysteine, demonstrated a high quantum yield of 0.69. semanticscholar.org
Table 1: Photophysical Properties of Structurally Related Benzimidazole Derivatives
| Compound Class | Absorption Maxima (λabs) | Emission Maxima (λem) | Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| 2-aryl-pyrido[1,2-a]benzimidazoles nih.gov | 220-284 nm | 463-475 nm | 0.13-0.73 | Dichloromethane |
| 2-(2-hydroxyaryl)-1H-benzimidazoles researchgate.net | Not specified | Not specified | 0.07-0.45 | Methanol (B129727) |
| Cysteine-reacted benzimidazole probe semanticscholar.org | 303 nm | 350 nm | 0.69 | Aqueous System |
This table presents data from structurally related compounds to provide context for the potential properties of this compound.
Photoreactivity and Photostability in Biological Media
The stability of benzimidazole derivatives under irradiation is a critical factor for their application in biological systems, such as in fluorescence microscopy or as UV filters in sunscreens. nih.govmdpi.comresearchgate.net Generally, the benzimidazole scaffold is noted for its high photostability. nih.gov However, prolonged exposure to UV light can lead to photochemical reactions. acs.org
Studies on anthelmintic benzimidazoles like Albendazole and Mebendazole revealed high photosensitivity when in solution, though they remained stable in solid form. nih.gov The degradation process often involves hydrolysis of functional groups. nih.gov In other research, the photolysis of benzimidazole in aqueous solution was shown to lead to dehydrodimerization, while specific substitutions can lead to other photochemical transformations like ring-opening or H-scrambling. acs.org The development of 2-substituted benzimidazole derivatives as UV filters highlights their ability to absorb UV radiation effectively, with good photostability being a key objective of their design. mdpi.comresearchgate.net
Mechanisms of Action in Non-Mammalian Model Systems
Elucidation of Molecular Binding Modes with Target Macromolecules (e.g., DNA, proteins, enzymes)
The biological activity of benzimidazole derivatives is intrinsically linked to their ability to interact with macromolecules. nih.gov The planar heterocyclic structure of benzimidazole, similar to purine bases, makes it an effective DNA binding agent. These compounds can interact with DNA through intercalation, groove binding, or electrostatic interactions. Intercalation, where the molecule inserts itself between DNA base pairs, is often stabilized by π–π stacking interactions.
In the context of protein binding, molecular docking studies have provided significant insights. For example, docking analyses of benzoic acid derivatives with the SARS-CoV-2 main protease have predicted binding affinities and specific interactions with amino acid residues in the active site. nih.gov Similarly, studies with benzothiazole (B30560) derivatives, which are structurally related to benzimidazoles, have been used to understand binding interactions with enzymes like acetylcholinesterase (AChE). ajchem-a.com Docking simulations of benzimidazole analogues with AChE have shown that they primarily interact with the catalytic site, mimicking the binding mode of known inhibitors. nih.gov These interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues, such as the π–π stacking with the indole moiety of tryptophan. nih.govukm.my For instance, docking studies of benzimidazole derivatives with the EGFR protein showed that hydrogen bonds are mainly centralized at the middle part of the structures having an amino or carbonyl group, with hydrophobic interactions occurring at the phenyl group of the benzimidazole ring. ukm.my
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (related to target engagement)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. For benzimidazole derivatives, SAR analyses have revealed that the nature and position of substituents on both the benzimidazole and the phenyl rings are critical for activity. nih.govnih.govtandfonline.com
Substitutions at various positions of the benzimidazole scaffold, particularly at the N1, C2, C5, and C6 positions, have been shown to greatly influence anti-inflammatory activity. nih.gov For example, in a series of 2-substituted N-benzyl benzimidazoles, modifications to the substituent moieties led to a significant increase in antagonistic activity at the bradykinin B1 receptor. nih.gov Another study found that an electron-releasing methoxy group at position 6 enhanced anti-inflammatory activity, while an electron-withdrawing nitro group at the same position was also effective. nih.gov
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for exploring the electronic characteristics of organic molecules. researchgate.netnih.gov These calculations help in understanding the fundamental aspects of molecular stability, reactivity, and spectroscopic properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. For benzimidazole (B57391) derivatives, the distribution of these orbitals is typically spread across the aromatic system. Theoretical studies on related 2-phenyl substituted benzimidazoles indicate that substitutions on the rings can significantly alter the HOMO-LUMO energies and the energy gap, thereby tuning the molecule's electronic properties. researchgate.net
Table 1: Hypothetical Frontier Orbital Data for 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid This table is illustrative, based on typical values for similar compounds, as specific experimental or calculated data for the target molecule is not available.
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.1 |
| Energy Gap (ΔE) | 4.1 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps illustrate the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net Such information is vital for predicting how a molecule will interact with other molecules, including biological targets like proteins or DNA.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the benzimidazole ring, indicating these are sites prone to electrophilic attack or hydrogen bonding. The hydrogen atom of the carboxylic acid and the N-H group would exhibit positive potential, marking them as sites for nucleophilic interaction.
Computational methods can predict the acidity constant (pKa) of a molecule by calculating the Gibbs free energy change associated with its protonation and deprotonation in a solvent. For the target compound, there are several potential sites for protonation/deprotonation: the carboxylic acid group and the nitrogen atoms of the benzimidazole ring. The carboxylic acid group is expected to be the most acidic site, readily losing a proton to form a carboxylate anion. The benzimidazole N-H is also acidic, while the imine-like nitrogen is basic and can be protonated. Accurate pKa prediction is essential for understanding the molecule's behavior in physiological environments and its potential for forming salt bridges in biological systems.
Benzimidazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the imidazole (B134444) ring. Computational studies can determine the relative energies of these tautomers to predict the most stable form. For this compound, the position of the bromine atom can influence the electronic properties and thus the relative stability of the tautomers.
Furthermore, the molecule has rotational freedom around the single bond connecting the benzoic acid and benzimidazole rings. Conformational analysis involves calculating the potential energy surface as a function of this rotation to identify the most stable, low-energy conformations. This information is critical for understanding how the molecule might fit into a receptor's binding pocket.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model how this compound moves, flexes, and interacts with its environment, such as water or a protein binding site. nih.gov These simulations provide insights into the molecule's conformational flexibility and the stability of its interactions with surrounding molecules. Solvation effects, which are crucial for understanding solubility and bioavailability, can be modeled by simulating the molecule in a box of explicit solvent molecules (e.g., water) to calculate properties like the free energy of solvation.
In Silico Screening and Ligand Design Based on Target Structures
The 2-phenylbenzimidazole (B57529) scaffold is a well-known pharmacophore present in many biologically active compounds. nih.govacs.orgjapsonline.com In silico techniques like molecular docking are widely used to screen virtual libraries of compounds against the three-dimensional structure of a biological target, such as an enzyme or receptor. spast.orgresearchgate.net
Derivatives of this compound could be designed and computationally screened for their potential to bind to various therapeutic targets. For instance, benzimidazoles have been investigated as inhibitors for targets like DNA gyrase and various kinases. nih.govnih.gov Docking studies would predict the binding mode and affinity of the molecule within the target's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts. The results from such screenings can prioritize which newly designed derivatives are most promising for synthesis and experimental testing. nih.gov
Virtual Screening for Novel Biological Targets
There is no available research demonstrating the use of this compound as a query molecule in virtual screening campaigns to identify potential new biological targets.
Ligand-Based and Structure-Based Design Principles
No published studies were found that discuss the application of ligand-based methods (such as pharmacophore modeling or 3D-QSAR) or structure-based design principles for the optimization or development of analogs based on the this compound scaffold.
Molecular Docking Studies and Binding Affinity Predictions with Biological Macromolecules
No specific molecular docking studies investigating the binding mode, interactions, or predicted binding affinity of this compound with any biological macromolecules have been reported in the accessible literature.
Analytical and Detection Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid from impurities and for the assessment of its purity. High-performance liquid chromatography (HPLC) is the most common and versatile technique for non-volatile compounds like the target molecule, while gas chromatography (GC) may be applicable for its volatile derivatives.
A robust reversed-phase HPLC (RP-HPLC) method can be developed and validated for the routine analysis of this compound. The development of such a method involves a systematic optimization of various chromatographic parameters to achieve the desired separation and sensitivity.
Method Development:
The development of an HPLC method for this compound would typically involve the following steps:
Column Selection: A C8 or C18 column is generally suitable for the separation of benzimidazole (B57391) derivatives. nih.gov The choice between them would depend on the desired retention and selectivity.
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is commonly used. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the acidic benzoic acid moiety and the basic benzimidazole ring. A pH around 4.5 is often a good starting point for separating benzimidazole derivatives. nih.gov Organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used to control the elution strength.
Detection: UV detection is a common choice for aromatic compounds like the target molecule. The selection of the detection wavelength is based on the UV spectrum of the compound, with wavelengths around 254 nm and 288 nm often being suitable for benzimidazole derivatives. nih.gov
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to achieve a good separation of the main compound from its potential impurities with varying polarities.
Validation:
Once the HPLC method is developed, it must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. The validation process typically includes the assessment of the following parameters:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy: The closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A representative example of HPLC conditions for the analysis of benzimidazole derivatives is presented in the interactive data table below.
| Parameter | Condition |
| Column | Nucleosil C8 |
| Mobile Phase A | 85% orthophosphoric acid / water / acetonitrile (0.05:75:25, v/v/v), pH 4.5 |
| Mobile Phase B | 85% orthophosphoric acid / water / acetonitrile (0.05:50:50, v/v/v), pH 4.5 |
| Elution | Gradient |
| Detection | UV at 254 nm and 288 nm |
| Reference | Based on a method for the analysis of other benzimidazole derivatives. nih.gov |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is generally not feasible. However, GC can be employed for the analysis of this compound after a derivatization step to convert it into a more volatile and thermally stable derivative.
For instance, the carboxylic acid group can be esterified (e.g., to its methyl or ethyl ester) and the N-H group of the benzimidazole ring can be derivatized to make the molecule suitable for GC analysis. Derivatization to a tert-butyldimethylsilyl derivative is a common strategy for benzimidazole compounds. nih.gov
The use of GC, often coupled with a mass spectrometer (GC-MS), can provide high-resolution separation and sensitive detection. GC-MS is particularly useful for the confirmation of the identity of the compound and its impurities. nih.gov
Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. It provides information about the molecular weight and the elemental composition of the molecule and its fragments.
High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the determination of the elemental formula of the compound, which is a crucial step in its identification and characterization. The high resolving power of HRMS instruments can differentiate between compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern, which is a unique fingerprint of the molecule.
The fragmentation pattern can be used to:
Confirm the structure of the compound: By comparing the observed fragment ions with the expected fragmentation of the proposed structure.
Elucidate the fragmentation pathways: Understanding how the molecule breaks apart can provide valuable insights into its chemical structure and stability.
Identify metabolites in research models: In metabolic studies, MS/MS can be used to identify metabolites of the parent compound by looking for characteristic fragment ions.
The fragmentation of benzimidazole derivatives often involves characteristic losses, such as the loss of HCN from the imidazole (B134444) ring. The fragmentation of the benzoic acid moiety can also lead to characteristic fragments.
The table below illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation pathways of related compounds.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - CO]⁺ | CO |
| [M+H]⁺ | [M+H - CO - H₂O]⁺ | CO + H₂O |
| [M+H]⁺ | [Benzimidazole core]⁺ | C₇H₄O₂ |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to investigate the redox behavior of this compound. These techniques provide information about the oxidation and reduction potentials of the compound, which are related to its electronic properties and its potential to participate in redox reactions.
The benzimidazole ring system is known to be electrochemically active. The presence of the bromo substituent and the benzoic acid group will influence the redox potentials of the molecule. The study of the electrochemical behavior can be useful for:
Understanding the electronic properties of the molecule.
Developing electrochemical sensors for its detection.
Investigating its potential interactions with biological systems that involve electron transfer processes.
Development of Chemical and Biosensors for Research Applications
A comprehensive review of scientific literature and patent databases did not yield any specific research on the development or application of This compound as a chemical or biosensor for research applications. The current body of scientific knowledge does not appear to contain studies detailing its use as a recognition element, signal transducer, or in the fabrication of sensing platforms. Therefore, no data on its sensing mechanism, target analytes, or performance characteristics such as detection limits, sensitivity, or selectivity can be provided.
Advanced Applications and Future Research Directions
Exploration as Chemical Biology Tools and Probes
The development of sophisticated molecular tools is crucial for dissecting complex biological processes. The scaffold of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid offers a versatile platform for the design of such tools, including fluorescent and affinity probes, and for applications in cutting-edge fields like photopharmacology.
Fluorescent probes are indispensable for visualizing and quantifying biological molecules and events in living systems. The benzimidazole (B57391) and related benzothiazole (B30560) scaffolds are known to be excellent fluorophores. researchgate.netmdpi.com For instance, 2,1,3-benzothiadiazole (B189464) derivatives are used in the design of fluorescent probes for live-cell imaging. researchgate.net The inherent fluorescence of the benzimidazole core in this compound could be modulated and enhanced through further chemical modifications. The carboxylic acid group provides a convenient handle for conjugation to biomolecules or other signaling units, a key feature in the design of targeted probes. The design of such probes often involves a recognition unit that selectively binds to the analyte of interest and a signaling unit that produces a detectable optical response. mdpi.com
Affinity probes are designed to specifically bind to a biological target, enabling its isolation, identification, and characterization. The development of such probes is a cornerstone of chemical biology and drug discovery. The benzimidazole structure is known to bind to a variety of biological targets, and derivatives can be designed as selective ligands for specific proteins. nih.gov The benzoic acid group on this compound could be functionalized to incorporate reactive groups for covalent labeling of target proteins or attachment points for affinity purification tags.
Optogenetics and photopharmacology are revolutionary techniques that use light to control biological processes with high spatial and temporal precision. youtube.comresearchgate.net Photopharmacology, in particular, relies on photoswitchable molecules that can be reversibly activated or deactivated by light of specific wavelengths. rsc.orgrsc.orgresearchgate.net
Recent research has highlighted the potential of arylazobenzimidazoles as versatile, visible-light photoswitches. rsc.orgrsc.orgresearchgate.net These compounds can be reversibly isomerized between their trans and cis forms, leading to a change in their biological activity. This "efficacy-switch" allows for precise optical control over their interaction with biological targets. elsevierpure.comnih.gov Given that the 2-arylbenzimidazole scaffold is a key feature of this compound, it is conceivable that photoswitchable analogs could be designed. By incorporating a photoisomerizable group, such as an azobenzene (B91143) moiety, into the structure, it may be possible to create light-sensitive derivatives of this compound for photopharmacological applications. The development of such tools would enable researchers to study the function of specific biological targets with unprecedented control. rsc.orgrsc.orgresearchgate.net
Optogenetics typically involves the genetic encoding of light-sensitive proteins. addgene.org While direct application of a small molecule like this compound in classical optogenetics is unlikely, the development of synthetic optogenetics, which uses synthetic photoswitches to control the activity of genetically modified proteins, offers a potential avenue for future exploration. nih.gov
Integration into Material Science or Nanotechnology (e.g., self-assembly, surface functionalization)
The unique chemical properties of benzimidazole derivatives also make them attractive candidates for applications in materials science and nanotechnology. The ability of these molecules to self-assemble into ordered structures and to functionalize surfaces is of particular interest.
The benzoic acid group in this compound is a key feature for surface functionalization. Carboxylic acid groups are widely used to anchor molecules to various substrates, including silica (B1680970) and other metal oxides. rsc.org This allows for the modification of surface properties, such as hydrophobicity, charge, and biological recognition. The functionalization of surfaces with benzimidazole derivatives could be used to create materials with novel electronic, optical, or biocompatible properties.
Self-assembly is a process in which molecules spontaneously organize into well-defined structures. 2-Arylbenzimidazoles have been shown to self-aggregate into nanostructured materials. researchgate.net This process is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking. The specific structure of this compound, with its potential for both hydrogen bonding (via the N-H and carboxylic acid groups) and aromatic interactions, suggests that it may also exhibit self-assembly behavior. The resulting nanomaterials could have applications in areas such as organic electronics, sensing, and drug delivery.
Multimodal Approaches in Research: Synergy of Computational and Experimental Techniques
The investigation of complex molecules like this compound greatly benefits from a combination of computational and experimental approaches. This synergistic strategy allows for a deeper understanding of the molecule's properties and can guide the design of new derivatives with desired functionalities.
Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are powerful tools for predicting the biological activity of compounds and for understanding their interactions with target molecules. nih.gov For example, computational studies have been used to explore the potential of 2-arylbenzimidazole scaffolds as enzyme inhibitors. nih.gov These in silico approaches can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the research and development process.
Experimental techniques, including chemical synthesis, spectroscopic characterization, and biological assays, provide the necessary validation for computational predictions. The synthesis of new benzimidazole derivatives, for instance, has been a focus of extensive research, with numerous methods developed for their preparation. researchgate.netnih.govsemanticscholar.orgrsc.orgresearchgate.net The biological evaluation of these compounds then provides crucial data on their activity and selectivity. nih.govnih.govisca.mearabjchem.orgijpsr.com The interplay between computational modeling and experimental validation is a hallmark of modern chemical and pharmaceutical research. rsc.orgrsc.orgresearchgate.netnih.gov
Unresolved Questions and Challenges in the Research of this compound
Despite the significant potential of this compound and related compounds, a number of unresolved questions and challenges remain. A key challenge is the development of synthetic methods that allow for the precise and efficient functionalization of the benzimidazole core. researchgate.netresearchgate.net While many methods for the synthesis of 2-arylbenzimidazoles exist, the introduction of specific substituents at defined positions can still be a complex task. researchgate.netsemanticscholar.org
Another challenge lies in fully understanding the structure-activity relationships (SAR) of benzimidazole derivatives. nih.gov Identifying which structural features are critical for a particular biological activity is essential for the rational design of new and improved compounds. This requires the synthesis and testing of a large number of analogs, which can be a time-consuming and resource-intensive process.
Furthermore, the translation of promising research findings into practical applications, whether in medicine or materials science, presents its own set of hurdles. For therapeutic applications, issues such as bioavailability, metabolic stability, and potential toxicity must be addressed. For materials science applications, scalability of synthesis and long-term stability of the materials are important considerations.
Outlook for Further Academic and Industrial Research Opportunities in the Field of Benzodiazole Chemistry
The field of benzimidazole chemistry continues to be a vibrant area of research with numerous opportunities for both academic and industrial exploration. The versatility of the benzimidazole scaffold ensures its continued relevance in drug discovery and development. nih.govijpsr.commdpi.com There is a growing interest in developing benzimidazole derivatives for a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. arabjchem.orgmdpi.combibliomed.org
In the industrial sector, benzothiazole derivatives, which are structurally similar to benzimidazoles, have found applications as vulcanization accelerators and antioxidants. researchgate.netnih.gov There may be similar opportunities for the industrial application of benzimidazole derivatives, particularly in the development of new materials with unique properties. The pharmaceutical industry, in particular, has a strong interest in benzimidazole-based compounds, with several drugs containing this scaffold already on the market. nih.govijpsr.comresearchgate.net
Future academic research is likely to focus on the development of novel synthetic methodologies, the exploration of new biological targets for benzimidazole derivatives, and the application of these compounds in emerging fields such as chemical biology and nanotechnology. The ongoing collaboration between academia and industry will be crucial for translating fundamental research discoveries into real-world applications that can benefit society.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid, and what critical reaction parameters influence yield?
Answer:
The synthesis of brominated benzodiazole-benzoic acid derivatives typically involves multi-step functionalization. A viable route starts with bromination of a precursor benzodiazole, followed by coupling with a benzoic acid moiety. Key parameters include:
- Bromination conditions : Use of bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform under controlled temperatures (40–60°C) to avoid over-bromination .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the benzoic acid group, requiring anhydrous conditions and inert atmospheres .
- Solvent selection : Avoid environmentally hazardous solvents (e.g., CCl₄); flow chemistry methods using ethanol/water mixtures can improve safety and scalability for bromo-formyl intermediates .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) between theoretical predictions and experimental results?
Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. To address this:
- Cross-validation : Combine ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm bond connectivity .
- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Software like Gaussian or ADF can model electronic environments influenced by the bromine atom’s electron-withdrawing effects .
- Impurity profiling : Employ HPLC-MS to identify byproducts from incomplete bromination or oxidation side reactions .
Basic: What spectroscopic techniques are most reliable for characterizing the purity and structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the bromine atom’s deshielding effects on adjacent protons and carbons in the benzodiazole ring .
- FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and benzodiazole (N-H stretch at ~3400 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (exact mass: ~333.0 g/mol for C₁₃H₈BrN₂O₂) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: What strategies are effective for introducing diverse functional groups at specific positions to modulate bioactivity?
Answer:
- Directed C-H functionalization : Use transition-metal catalysts (e.g., Pd or Cu) to introduce amino, hydroxyl, or alkyl groups at the benzoic acid’s ortho position .
- Nucleophilic aromatic substitution : Replace the bromine atom with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Protection/deprotection : Temporarily protect the carboxylic acid group with methyl esters during benzodiazole modifications to prevent unwanted side reactions .
Basic: How does the bromine substitution at position 6 of the benzodiazole ring influence the compound’s electronic properties and reactivity?
Answer:
The electron-withdrawing bromine atom:
- Reduces electron density in the benzodiazole ring, enhancing electrophilic substitution at the para position .
- Stabilizes charge-transfer complexes , detectable via UV-Vis spectroscopy (λmax shifts ~10–15 nm compared to non-brominated analogs) .
- Increases oxidative stability , as shown in thermogravimetric analysis (TGA) with decomposition temperatures >250°C .
Advanced: What computational methods can predict the binding affinity of this compound with biological targets, and how should experimentalists validate these predictions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) and compare with computational predictions .
Basic: What are the common degradation pathways of this compound under ambient storage conditions?
Answer:
- Hydrolysis : The carboxylic acid group may esterify in humid environments; store desiccated at –20°C .
- Photodegradation : UV exposure cleaves the C-Br bond; use amber vials and minimize light exposure .
- Oxidation : The benzodiazole ring is susceptible to peroxide formation; add antioxidants like BHT during long-term storage .
Advanced: How can researchers design derivatives of this compound to improve solubility without compromising bioactivity?
Answer:
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzoic acid’s hydroxyl group via ester linkages .
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt for enhanced aqueous solubility (tested via shake-flask method) .
- Hybridization : Introduce polar substituents (e.g., –SO₃H or –NH₂) at the benzodiazole’s 4-position while maintaining the bromine atom’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
